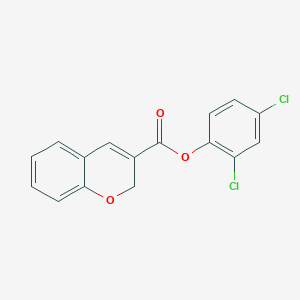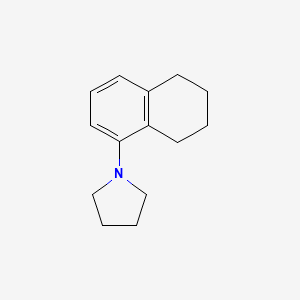
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine is an organic compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring attached to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
- 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyrrolidine
- 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone
- 5,6,7,8-Tetrahydro-1-naphthylamine
Uniqueness: 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydronaphthalene moiety provides a rigid framework, while the pyrrolidine ring offers flexibility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h5,7,9H,1-4,6,8,10-11H2 |
InChI Key |
KZBUJZKUKGDBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


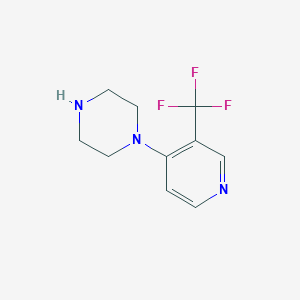
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)


![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)
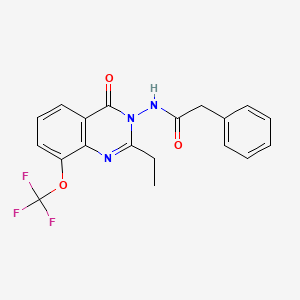

![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
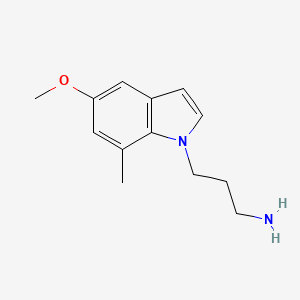
![6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)

![Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B15218123.png)
